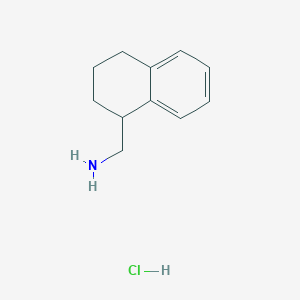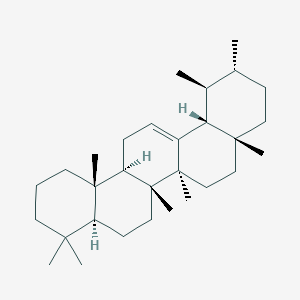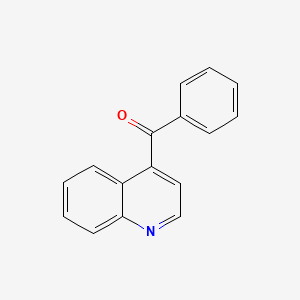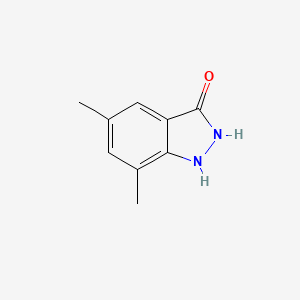
1-BROMO-5-METHYLHEPTANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BROMO-5-METHYLHEPTANE: is an organic compound with the molecular formula C8H17Br. It is a brominated alkane, specifically a bromide derivative of 5-methylheptane. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-BROMO-5-METHYLHEPTANE can be synthesized through the bromination of 5-methylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the 5-methylheptane molecule.
Industrial Production Methods: Industrial production of 5-methylheptyl bromide follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 5-methylheptane in a reactor, with careful monitoring of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate and purify the desired brominated product.
Análisis De Reacciones Químicas
Types of Reactions: 1-BROMO-5-METHYLHEPTANE primarily undergoes nucleophilic substitution reactions (SN1 and SN2 mechanisms) and elimination reactions (E1 and E2 mechanisms).
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-) can react with 5-methylheptyl bromide to replace the bromine atom with the nucleophile. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) can induce elimination reactions, resulting in the formation of alkenes.
Major Products:
Substitution Reactions: The major products of nucleophilic substitution reactions are the corresponding substituted alkanes, such as 5-methylheptanol (when using hydroxide) or 5-methylheptyl cyanide (when using cyanide).
Elimination Reactions: The major products of elimination reactions are alkenes, such as 5-methyl-1-heptene or 5-methyl-2-heptene, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: 1-BROMO-5-METHYLHEPTANE is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In biological research, 5-methylheptyl bromide can be used to study the effects of alkylating agents on biological systems. It may also be employed in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: In the industrial sector, 5-methylheptyl bromide is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-methylheptyl bromide in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparación Con Compuestos Similares
1-Bromoheptane: Similar in structure but lacks the methyl group at the 5-position.
2-Bromoheptane: Similar in structure but has the bromine atom at the 2-position instead of the 5-position.
5-Methylhexyl bromide: Similar in structure but has one less carbon atom in the alkyl chain.
Uniqueness: 1-BROMO-5-METHYLHEPTANE is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the steric effects in chemical reactions. This structural feature can lead to different reaction outcomes compared to its structural analogs.
Propiedades
Fórmula molecular |
C8H17B |
|---|---|
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
1-bromo-5-methylheptane |
InChI |
InChI=1S/C8H17Br/c1-3-8(2)6-4-5-7-9/h8H,3-7H2,1-2H3 |
Clave InChI |
BVMGVHGVLRWNEF-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCBr |
SMILES canónico |
CCC(C)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1642028.png)






